BI1002494

Descripción

Propiedades

IUPAC Name |

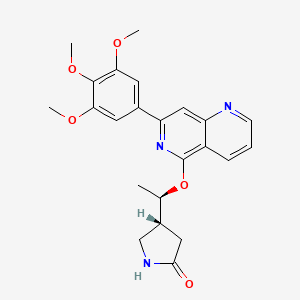

(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-13(15-10-21(27)25-12-15)31-23-16-6-5-7-24-18(16)11-17(26-23)14-8-19(28-2)22(30-4)20(9-14)29-3/h5-9,11,13,15H,10,12H2,1-4H3,(H,25,27)/t13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYUNLVJDCMANZ-UKRRQHHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BI-1002494 in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-1002494 is a potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). In mast cells, BI-1002494 exerts its primary mechanism of action by disrupting the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). By inhibiting Syk, BI-1002494 effectively blocks the downstream pathways leading to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine and various cytokines. This targeted action makes BI-1002494 a promising therapeutic candidate for the treatment of mast cell-driven diseases, including allergic asthma and other allergic conditions. This guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental methodologies related to the action of BI-1002494 in mast cells.

Introduction to Mast Cell Activation and the Role of Syk

Mast cells are critical effector cells of the immune system, strategically located at the interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. They are key players in allergic reactions and inflammatory responses. The primary activation pathway in allergic responses is initiated by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface.

This receptor aggregation triggers a complex intracellular signaling cascade, in which Spleen Tyrosine Kinase (Syk) plays a pivotal role.[1] Syk is a non-receptor tyrosine kinase that is recruited to the phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the FcεRI β and γ subunits.[2][3] Upon activation, Syk phosphorylates a host of downstream substrate proteins, including Linker for Activation of T-cells (LAT) and Phospholipase Cγ (PLCγ).[3][4] This leads to an increase in intracellular calcium levels, activation of protein kinase C (PKC), and ultimately, the degranulation of mast cells and the synthesis and release of a wide array of pro-inflammatory mediators.[3] These mediators include pre-stored granule components like histamine and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines (e.g., TNF-α, IL-4, IL-5, IL-6, IL-13).[5]

BI-1002494: A Selective Syk Inhibitor

BI-1002494, with the chemical name (R)-4-{(R)-1-[7-(3,4,5-trimethoxy-phenyl)-[4][6]napthyridin-5-yloxy]-ethyl}pyrrolidin-2-one, is a highly potent and selective inhibitor of Syk kinase.[7] Its mechanism of action in mast cells is centered on its ability to bind to the ATP-binding pocket of Syk, thereby preventing the phosphorylation of its downstream targets and halting the FcεRI signaling cascade.

Quantitative Data on the Efficacy of BI-1002494

The inhibitory activity of BI-1002494 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its effect on mast cell function.

| Parameter | Cell Type | Species | IC50 Value | Reference |

| IgE-mediated Degranulation | Mast Cells/Basophils | Human | 115 nM | [7] |

| IgE-mediated Degranulation | Basophils | Rat | 323 nM | [7] |

| B-cell receptor-mediated activation | B-cells | Human | 810 nM | [7] |

Table 1: In Vitro Potency of BI-1002494

| Animal Model | Efficacy Endpoint | Effective Trough Plasma Concentration | Reference |

| Rat Ovalbumin Model (Mast cell-dependent) | Full efficacy | 340 nM | [7] |

| Rat Collagen-Induced Arthritis Model (B-cell dependent) | Full efficacy | 1400 nM | [7] |

Table 2: In Vivo Efficacy of BI-1002494

Detailed Signaling Pathway and Experimental Workflows

The following diagrams illustrate the FcεRI signaling pathway in mast cells, the mechanism of action of BI-1002494, and the workflows of key experimental protocols used to characterize its effects.

Caption: FcεRI Signaling Pathway and BI-1002494 Inhibition.

Caption: β-Hexosaminidase Degranulation Assay Workflow.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell activation.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

BI-1002494

-

Tyrode's buffer (or similar physiological buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Sensitization: Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5-1 µg/mL) overnight.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Inhibitor Treatment: Add varying concentrations of BI-1002494 (or vehicle control) to the wells and incubate for 1 hour at 37°C.

-

Stimulation: Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to the wells. Include wells with Tyrode's buffer alone (spontaneous release) and wells with a lysis buffer (e.g., 0.1% Triton X-100) for total release.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Enzyme Reaction: Add the supernatant to a new 96-well plate containing the pNAG substrate solution.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of a specific cytokine (e.g., TNF-α, IL-6) released from mast cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Mast cells

-

Cell culture medium

-

Stimulating agent (e.g., IgE + antigen)

-

BI-1002494

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture mast cells and treat with BI-1002494 followed by stimulation as described in the degranulation assay.

-

Supernatant Collection: After an appropriate incubation time for cytokine production (e.g., 4-24 hours), centrifuge the cells and collect the supernatant.

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.

-

Sample Addition: Add the collected supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate with wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate with wash buffer.

-

Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate with wash buffer.

-

Substrate Addition: Add the substrate solution and incubate until color develops.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Measure the absorbance at 450 nm.

-

Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Mast Cell Chemotaxis Assay (Transwell Assay)

This assay measures the ability of mast cells to migrate towards a chemoattractant.

Materials:

-

Mast cells

-

Chemoattractant (e.g., eotaxin/CCL11)

-

BI-1002494

-

Transwell inserts (with appropriate pore size, e.g., 5-8 µm)

-

24-well plate

-

Cell culture medium

-

Hemocytometer or flow cytometer for cell counting

Procedure:

-

Cell Preparation: Culture mast cells and resuspend them in serum-free medium.

-

Inhibitor Treatment: Pre-treat the cells with BI-1002494 or vehicle control for 1 hour.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add the chemoattractant to the lower chamber.

-

Cell Seeding: Add the pre-treated mast cells to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.

-

Cell Counting: Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.

-

Analysis: Compare the number of migrated cells in the BI-1002494-treated groups to the control group.

Conclusion

BI-1002494 is a potent and selective Syk inhibitor that effectively blocks IgE-mediated mast cell activation. Its mechanism of action, centered on the inhibition of the FcεRI signaling pathway, leads to a significant reduction in mast cell degranulation and the release of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on mast cell-related diseases and the therapeutic potential of Syk inhibition. Further investigation into the effects of BI-1002494 on a broader range of mast cell functions and in various disease models will continue to elucidate its full therapeutic utility.

References

- 1. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 3. researchgate.net [researchgate.net]

- 4. High resolution mapping of mast cell membranes reveals primary and secondary domains of FcεRI and LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: map04664 [genome.jp]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of BI-1002494: An In-depth Technical Guide

Core Function: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor

BI-1002494 is a novel, potent, and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] With a high degree of specificity, this compound serves as a critical tool for researchers and drug development professionals investigating the multifaceted roles of SYK in various physiological and pathological processes. SYK is a non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells and is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors (FcR), and integrins.[2][3] By inhibiting SYK, BI-1002494 effectively modulates immune cell activation, proliferation, and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BI-1002494, highlighting its potency and selectivity.

Table 1: In Vitro Potency of BI-1002494

| Target | Assay | IC50 (nM) | Reference |

| SYK | Kinase Assay | 0.8 | [2] |

| Human Basophils (anti-DNP/BSA-induced CD63 expression) | Whole Blood Assay | 115 | [1] |

| Human B-cells (anti-IgD-induced CD69 expression) | Whole Blood Assay | 810 | [1] |

| Rat Basophils (anti-DNP/BSA-induced degranulation) | 323 | [1][4] | |

| Human Basophils (anti-DNP stimulation, healthy subjects) | Basophil Activation Test | 497 | [5] |

| Human Basophils (anti-IgE stimulation, healthy subjects) | Basophil Activation Test | 1080 | [5] |

| Human Basophils (anti-DNP stimulation, asthmatic subjects) | Basophil Activation Test | 287 | [5] |

| Human Basophils (anti-IgE stimulation, asthmatic subjects) | Basophil Activation Test | 683 | [5] |

Table 2: In Vivo Efficacy of BI-1002494 in Rat Models

| Model | Endpoint | Dose | Efficacy | Trough Plasma Concentration for Full Efficacy (nM) | Reference |

| Ovalbumin (OVA)-Induced Airway Inflammation | 90% reduction of BAL eosinophils | 30 mg/kg (b.i.d.) | 90% | 340 | [1][2][4] |

| Collagen-Induced Arthritis (CIA) | Full efficacy | Not specified | Full | 1400 | [1][4] |

Table 3: Selectivity Profile of BI-1002494

| Panel | Hit Criteria | Results | Reference |

| Invitrogen® Kinase Panel (239 kinases) | > 50% inhibition @ 1 µM | 23 kinases | [3] |

| Eurofins Safety Panel 44™ | > 50% inhibition @ 10 µM | 3/56 targets (M1 (h): 70%, A1 (h): 63%, A2A (h): 59%) | [2] |

Signaling Pathways

BI-1002494 exerts its function by inhibiting the catalytic activity of SYK, thereby disrupting the downstream signaling cascades initiated by immunoreceptor activation.

Caption: SYK Signaling Pathway Inhibition by BI-1002494.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Basophil Activation Test (BAT)

This in vitro assay measures the activation of basophils in whole blood in response to an allergen, quantified by the upregulation of surface markers such as CD63.

Caption: Workflow for the Basophil Activation Test.

Protocol Details:

-

Blood Collection: Whole blood is collected from healthy or asthmatic subjects into EDTA-containing tubes.[5]

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with varying concentrations of BI-1002494 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Basophils are stimulated with an appropriate allergen, such as anti-dinitrophenyl (DNP) IgE followed by DNP-BSA, or anti-IgE antibody, for a defined period (e.g., 15-30 minutes) at 37°C.[5] A negative control (buffer) and a positive control (e.g., fMLP) are included.

-

Staining: The reaction is stopped by placing the tubes on ice. The cells are then stained with fluorescently-labeled monoclonal antibodies to identify basophils (e.g., anti-CCR3 or anti-CRTH2) and to quantify their activation (e.g., anti-CD63).[6]

-

Lysis and Fixation: Red blood cells are lysed using a lysis buffer, and the remaining leukocytes may be fixed with a suitable fixative.

-

Flow Cytometry: Samples are acquired on a flow cytometer. Basophils are gated based on their characteristic forward and side scatter properties and expression of basophil-specific markers. The percentage of CD63-positive basophils is then determined.

Ovalbumin (OVA)-Induced Airway Inflammation in Rats

This in vivo model is used to assess the efficacy of anti-inflammatory compounds in an allergic asthma-like condition.

Protocol Details:

-

Sensitization: Male Wistar rats are sensitized by intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on specific days (e.g., day 0 and day 7).[7]

-

Challenge: On subsequent days (e.g., starting from day 14), the sensitized rats are challenged with aerosolized OVA for a defined period (e.g., 20 minutes) on multiple occasions.[8]

-

Treatment: BI-1002494 or vehicle is administered to the rats, typically orally (p.o.) or twice daily (b.i.d.), throughout the challenge period.

-

Endpoint Analysis: 24-48 hours after the final OVA challenge, various endpoints are assessed:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.[2]

-

Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production.

-

Airway Hyperresponsiveness: In some studies, airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) is measured.

-

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the therapeutic potential of novel drug candidates.

Protocol Details:

-

Immunization: Male Wistar or other susceptible rat strains are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[9]

-

Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given on a subsequent day (e.g., day 7 or 21).[9][10]

-

Treatment: Dosing with BI-1002494 or vehicle is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).

-

Clinical Assessment: The development and severity of arthritis are monitored regularly by scoring the paws for erythema and swelling. Body weight and paw thickness may also be measured.

-

Endpoint Analysis: At the end of the study, various parameters are evaluated:

-

Histopathology: The joints are collected, fixed, decalcified, sectioned, and stained to assess synovial inflammation, cartilage damage, and bone erosion.

-

Biomarkers: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured.

-

Radiography/Micro-CT: Imaging techniques can be used to visualize and quantify bone and joint destruction.[10]

-

References

- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]

- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Airway Contraction and Inflammation by Pomalidomide in a Male Wistar Rat Model of Ovalbumin-induced Asthma | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]

- 6. lancet.co.za [lancet.co.za]

- 7. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]

- 9. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BI1002494 and the Spleen Tyrosine Kinase (SYK) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. BI1002494 is a potent and selective, orally bioavailable small molecule inhibitor of SYK. This technical guide provides a comprehensive overview of the SYK signaling pathway, the mechanism of action of BI1002494, its pharmacological profile, and detailed experimental protocols for its characterization.

The Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a key mediator of downstream signaling from immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). These receptors include the B-cell receptor (BCR), Fc receptors (FcR), and integrins.[1]

Activation of SYK:

Upon ligand binding to an ITAM-containing receptor, Src-family kinases phosphorylate the tyrosine residues within the ITAMs. This creates a docking site for the tandem SH2 domains of SYK. The binding of SYK to the phosphorylated ITAMs leads to a conformational change, resulting in the autophosphorylation and activation of SYK.

Downstream Signaling Cascades:

Once activated, SYK phosphorylates a multitude of downstream effector proteins, initiating several signaling cascades that are crucial for immune cell function. Key pathways include:

-

Phospholipase C gamma (PLCγ) Pathway: Activated SYK phosphorylates and activates PLCγ, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as NFAT and NF-κB, which drive the expression of pro-inflammatory cytokines and other immune response genes.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: SYK activation can also lead to the activation of the PI3K/Akt pathway, which is critical for cell survival, proliferation, and metabolism.

-

Ras-MAPK Pathway: The Ras-MAPK pathway is another downstream target of SYK, influencing cell proliferation, differentiation, and inflammation.

BI1002494: A Potent and Selective SYK Inhibitor

BI1002494 is a novel, orally active, and highly selective inhibitor of SYK.[2] It has been developed as a tool compound for in vitro and in vivo research to explore the therapeutic potential of SYK inhibition.[1]

Mechanism of Action

BI1002494 acts as an ATP-competitive inhibitor of SYK's kinase activity. By binding to the ATP-binding pocket of the SYK kinase domain, it prevents the phosphorylation of SYK's downstream substrates, thereby blocking the initiation and propagation of signals originating from ITAM-containing receptors.

Quantitative Data

The following tables summarize the key quantitative data for BI1002494.

Table 1: In Vitro Potency of BI1002494

| Parameter | Value | Reference |

| SYK Enzymatic IC50 | 0.8 nM | [1][3] |

| Basophil Activation (CD63, human whole blood) EC50 | 115 nM | [2][3] |

| B-Cell Activation (CD69, human whole blood) EC50 | 810 nM | [2][3] |

Table 2: In Vivo Efficacy of BI1002494 in a Rat Model

| Model | Endpoint | Dose | Result | Reference |

| Ovalbumin-induced Airway Inflammation | Reduction in BAL eosinophils | 30 mg/kg (b.i.d.) | 90% reduction | [3] |

Table 3: Pharmacokinetic and Physicochemical Properties of BI1002494

| Parameter | Value | Reference |

| Molecular Weight | 423.5 g/mol | [3] |

| Solubility (pH 7.4) | 500 µg/mL | [3] |

| Caco-2 Permeability (A-B) | 30 x 10⁻⁶ cm/s | [3] |

| Plasma Protein Binding (Mouse) | 93% | [3] |

| Plasma Protein Binding (Rat) | 95% | [3] |

Selectivity Profile

BI1002494 demonstrates good kinase selectivity. In a panel of 239 kinases, only a few were inhibited by more than 50% at a concentration of 1 µM.[3] A safety panel screen against 44 targets showed greater than 50% inhibition for only three targets at 10 µM (M1 (h): 70%, A1 (h): 63%, A2A (h): 59%).[3]

Clinical Trial Status

As of the latest available information, there are no publicly registered clinical trials for BI1002494. It is primarily positioned as a research tool for preclinical studies.

Experimental Protocols

Detailed methodologies for key experiments to characterize SYK inhibitors like BI1002494 are provided below.

SYK Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.

Materials:

-

Recombinant human SYK enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

BI1002494 or other test compounds

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of BI1002494 in kinase assay buffer.

-

In a white assay plate, add 5 µL of the test compound dilution.

-

Add 10 µL of a solution containing the SYK enzyme and substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Basophil Activation Test (BAT) by Flow Cytometry

This protocol measures the inhibition of IgE-mediated basophil degranulation by assessing the surface expression of CD63.

Materials:

-

Fresh human whole blood collected in heparin-containing tubes

-

Stimulating agent (e.g., anti-IgE antibody or specific allergen)

-

BI1002494 or other test compounds

-

Staining antibodies: anti-CD63-FITC, anti-CCR3-PE, anti-CD45-PerCP

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Pre-incubate 100 µL of whole blood with various concentrations of BI1002494 or vehicle control for 15 minutes at 37°C.

-

Add the stimulating agent (e.g., anti-IgE) and incubate for an additional 15-30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice.

-

Add the antibody cocktail (anti-CD63-FITC, anti-CCR3-PE, anti-CD45-PerCP) and incubate for 20 minutes in the dark at 4°C.

-

Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

-

Wash the cells with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.

-

Acquire the samples on a flow cytometer.

-

Gate on basophils (CD45-positive, CCR3-positive, side scatter-low population) and quantify the percentage of CD63-positive cells.

-

Calculate the percent inhibition of basophil activation for each compound concentration and determine the EC50 value.

B-Cell Activation Assay by Flow Cytometry

This protocol assesses the inhibition of B-cell receptor (BCR)-mediated B-cell activation by measuring the surface expression of CD69.

Materials:

-

Fresh human peripheral blood mononuclear cells (PBMCs) or isolated B cells

-

Stimulating agent (e.g., anti-IgD antibody)

-

BI1002494 or other test compounds

-

Staining antibodies: anti-CD19-PerCP, anti-CD69-PE

-

RPMI 1640 medium supplemented with 10% FBS

-

FACS buffer

-

Flow cytometer

Procedure:

-

Plate PBMCs or isolated B cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of BI1002494 or vehicle control for 30 minutes at 37°C.

-

Add the stimulating agent (e.g., anti-IgD) and incubate for 18-24 hours at 37°C in a CO₂ incubator.

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with the antibody cocktail (anti-CD19-PerCP, anti-CD69-PE) for 30 minutes in the dark at 4°C.

-

Wash the cells and resuspend in FACS buffer for flow cytometry analysis.

-

Acquire the samples on a flow cytometer.

-

Gate on B cells (CD19-positive population) and quantify the percentage of CD69-positive cells.

-

Calculate the percent inhibition of B-cell activation for each compound concentration and determine the EC50 value.

Western Blotting for SYK Signaling Pathway Analysis

This protocol allows for the analysis of the phosphorylation status of SYK and its downstream targets.

Materials:

-

Cell line responsive to SYK signaling (e.g., Ramos B cells)

-

Stimulating agent (e.g., anti-IgM)

-

BI1002494 or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-SYK, anti-SYK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-ERK, anti-ERK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells and treat with BI1002494 or vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

SYK Signaling Pathway

Caption: The SYK signaling pathway is initiated by ligand binding to ITAM-containing receptors.

BI1002494 Mechanism of Action

Caption: BI1002494 inhibits the kinase activity of SYK, blocking downstream signaling.

Experimental Workflow for SYK Inhibitor Evaluation

Caption: A typical workflow for the discovery and evaluation of novel SYK inhibitors.

References

- 1. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

The Discovery and Development of BI 1002494: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI 1002494 is a novel, potent, and selective inhibitor of spleen tyrosine kinase (SYK), a critical mediator in the signaling pathways of immunoreceptors. Developed by Boehringer Ingelheim, this orally active compound has demonstrated significant potential in preclinical models of allergic inflammation and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BI 1002494, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1][2] Activation of these receptors and subsequent SYK signaling are central to the pathophysiology of numerous allergic and autoimmune disorders. Consequently, SYK has emerged as a promising therapeutic target for the development of novel anti-inflammatory and immunomodulatory agents.

BI 1002494, with the chemical name (R)-4-{(R)-1-[7-(3,4,5-trimethoxy-phenyl)-[1][3]napthyridin-5-yloxy]-ethyl}pyrrolidin-2-one, is a highly potent and selective SYK inhibitor.[3] Its favorable physicochemical properties, good oral bioavailability, and demonstrated efficacy in preclinical models make it a valuable tool for investigating SYK biology and a potential therapeutic candidate.

Discovery and Lead Optimization

The development of BI 1002494 was the result of a focused drug discovery program aimed at identifying potent and selective SYK inhibitors with desirable pharmacokinetic properties. While specific details of the lead optimization process are proprietary, the resulting compound, BI 1002494, exhibits high affinity for the SYK enzyme and excellent selectivity against a panel of other kinases.[4] A structurally similar diastereoisomer, BI-2492, which is 780-fold less potent against SYK (IC50 = 625 nM), serves as a valuable negative control for in vitro and in vivo studies.[1]

Mechanism of Action

BI 1002494 exerts its pharmacological effects by directly inhibiting the kinase activity of SYK. By binding to the ATP-binding pocket of the SYK enzyme, BI 1002494 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals originating from immunoreceptor activation. This inhibition of SYK-mediated signaling ultimately leads to the suppression of various cellular responses, including degranulation of mast cells and basophils, and activation of B cells.[3]

Signaling Pathways

Preclinical Pharmacology

The preclinical pharmacological profile of BI 1002494 has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Activity

BI 1002494 demonstrates potent inhibition of SYK enzymatic activity and functional cellular responses in various assays.

Table 1: In Vitro Potency of BI 1002494

| Assay | Target/Endpoint | Species | IC50 / EC50 (nM) |

| Enzymatic Assay | SYK | - | 0.8[1] |

| Human Whole Blood Assay | CD63 Expression (Basophils) | Human | 115[1] |

| Human Whole Blood Assay | CD69 Expression (B-Cells) | Human | 810[1] |

| Rat Whole Blood Assay | Basophil Degranulation | Rat | 323[3] |

In Vivo Activity

BI 1002494 has shown efficacy in rodent models of allergic inflammation and arthritis.

Table 2: In Vivo Efficacy of BI 1002494

| Animal Model | Key Feature | Species | Dose | Efficacy |

| Ovalbumin (OVA)-Induced Airway Inflammation | Mast cell-dependent | Rat | 30 mg/kg (b.i.d.) | 90% reduction in BAL eosinophils[1] |

| Collagen-Induced Arthritis (CIA) | B-cell dependent | Rat | - | Full efficacy at trough plasma concentration of 1400 nM[3] |

Pharmacokinetics

BI 1002494 exhibits favorable pharmacokinetic properties in preclinical species, supporting its use in in vivo studies.

Table 3: Pharmacokinetic Parameters of BI 1002494

| Species | Parameter | Value |

| Mouse | Clearance (% QH) | 40 |

| Mean Residence Time (i.v.) | 0.4 h | |

| Volume of Distribution (Vss) | 0.9 L/kg | |

| Oral Bioavailability (F) | 58% | |

| Rat | Clearance (% QH) | 41 |

| Mean Residence Time (i.v.) | 0.9 h | |

| Volume of Distribution (Vss) | 1.5 L/kg | |

| Oral Bioavailability (F) | 41% |

Data from i.v. dose of 0.4 mg/kg and p.o. dose of 2 mg/kg.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of BI 1002494.

Human Whole Blood Basophil Activation Assay (CD63 Expression)

This assay measures the ability of BI 1002494 to inhibit allergen-induced degranulation of basophils in human whole blood.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into heparin-containing tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of BI 1002494 or vehicle control for a specified period at 37°C.

-

Stimulation: Basophil activation is induced by adding dinitrophenyl-conjugated bovine serum albumin (DNP-BSA) to the blood samples and incubating for 15 minutes at 37°C.

-

Staining: The reaction is stopped by placing the samples on ice. The cells are then stained with fluorescently labeled antibodies against CD63 (a marker of degranulation) and other markers to identify the basophil population (e.g., anti-CCR3 or anti-IgE).

-

Lysis and Fixation: Red blood cells are lysed using a lysis buffer, and the remaining leukocytes are fixed.

-

Flow Cytometry: The percentage of CD63-positive basophils is quantified using a flow cytometer.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the concentration of BI 1002494.

Human Whole Blood B-Cell Activation Assay (CD69 Expression)

This assay assesses the effect of BI 1002494 on B-cell activation in human whole blood.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into heparin-containing tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of BI 1002494 or vehicle control.

-

Stimulation: B-cell activation is induced by stimulating the samples with goat anti-human IgD antibody, which cross-links the B-cell receptor.

-

Staining: Following stimulation, the cells are stained with fluorescently labeled antibodies against CD69 (an early activation marker) and CD19 (a B-cell marker).

-

Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed.

-

Flow Cytometry: The percentage of CD69-positive B-cells (CD19+) is determined by flow cytometry.

-

Data Analysis: IC50 values are determined from the concentration-response curve.

Rat Ovalbumin (OVA)-Induced Airway Inflammation Model

This in vivo model evaluates the efficacy of BI 1002494 in an allergen-induced model of asthma.

Methodology:

-

Sensitization: Rats (e.g., Brown Norway) are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum). This is typically performed on days 0 and 7.

-

Treatment: BI 1002494 or vehicle is administered orally to the rats, typically twice daily (b.i.d.), starting before the allergen challenge.

-

Allergen Challenge: On a subsequent day (e.g., day 14), the sensitized rats are challenged with an aerosolized solution of OVA to induce an allergic airway response.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), the rats are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving saline from the lungs.

-

Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. The total number of cells and the differential cell counts (specifically eosinophils) are determined.

-

Efficacy Assessment: The efficacy of BI 1002494 is determined by the percentage reduction in the number of eosinophils in the BAL fluid of treated animals compared to the vehicle-treated group.

Rat Collagen-Induced Arthritis (CIA) Model

This model is used to assess the therapeutic potential of BI 1002494 in a model of rheumatoid arthritis.

Methodology:

-

Immunization: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by intradermal injection of an emulsion of bovine or chicken type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant) at the base of the tail. A booster immunization is often given after a week.

-

Treatment: Dosing with BI 1002494 or vehicle is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).

-

Clinical Scoring: The development and severity of arthritis are monitored over time by visually scoring the paws for signs of inflammation, such as redness and swelling. Each paw is typically scored on a scale of 0 to 4, with a maximum possible score of 16 per animal.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples are collected at various time points to determine the concentration of BI 1002494. The relationship between drug exposure and the reduction in arthritis scores is then analyzed.[3]

-

Histopathology: At the end of the study, the joints are collected, fixed, and processed for histological examination to assess inflammation, cartilage damage, and bone erosion.

Conclusion

BI 1002494 is a potent and selective SYK inhibitor with a well-characterized preclinical profile. Its ability to effectively modulate immune cell responses in vitro and demonstrate efficacy in relevant in vivo models of allergic and autoimmune diseases highlights the therapeutic potential of SYK inhibition. The detailed methodologies and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and kinase inhibitor discovery. The availability of BI 1002494 as a research tool will undoubtedly facilitate further exploration of SYK biology and its role in human disease.

References

BI-1002494: A Deep Dive into a Selective SYK Inhibitor for Immunomodulation and Antithrombotic Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-1002494, a novel, potent, and selective Spleen Tyrosine Kinase (SYK) inhibitor. We will explore its mechanism of action, preclinical data, and the experimental methodologies used to characterize this promising therapeutic candidate. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using diagrams.

Introduction to Spleen Tyrosine Kinase (SYK)

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[1] SYK is a crucial mediator of immunoreceptor signaling, including Fc receptors and B-cell receptors (BCR).[2][3] Its activation in cells like mast cells, basophils, B-cells, and platelets triggers downstream signaling cascades that lead to cellular responses such as degranulation, cytokine release, and aggregation.[1] This central role in immune and inflammatory processes makes SYK an attractive therapeutic target for a range of diseases, including allergic inflammation, autoimmune disorders, and thromboinflammation.[1][4]

BI-1002494: A Novel SYK Inhibitor

BI-1002494, with the chemical name (R)-4-{(R)-1-[7-(3,4,5-trimethoxy-phenyl)-[4][5]napthyridin-5-yloxy]-ethyl}pyrrolidin-2-one, is a potent, selective, and orally bioavailable SYK inhibitor.[6] It has been developed as a tool compound for in vitro and in vivo studies to explore the therapeutic potential of SYK inhibition.[6]

Mechanism of Action

BI-1002494 exerts its effect by directly inhibiting the kinase activity of SYK. In immune cells, activation of immunoreceptors like the high-affinity IgE receptor (FcεRI) in mast cells or the B-cell receptor (BCR) in B-cells leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[7][8] SYK is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream substrates.[7][9] BI-1002494 blocks this signaling cascade, thereby inhibiting the cellular responses.

A key finding is that BI-1002494 displays differential potency in various human immune cells. It is more potent in inhibiting FcεRI-mediated degranulation in basophils compared to BCR-mediated activation of B-cells.[6] This suggests that the signaling context and specific downstream pathways can influence the inhibitory activity of the compound.[6]

Quantitative Data Summary

BI-1002494 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of BI-1002494

| Parameter | Species | Value | Reference |

| SYK IC50 | - | 0.8 nM | [2][3] |

| Basophil Activation (CD63) EC50 | Human | 115 nM | [3][6] |

| B-cell Activation (CD69) EC50 | Human | 810 nM | [3][6] |

| Basophil Degranulation IC50 | Rat | 323 nM | [6] |

Table 2: In Vitro DMPK and Physicochemical Properties

| Parameter | Value | Reference |

| Molecular Weight (free base) | 423.5 Da | [3] |

| Solubility (pH 7.4) | 500 µg/mL | [3] |

| Caco-2 Permeability (A-B) | 30 x 10-6 cm/s | [3] |

| Caco-2 Efflux Ratio | 2.8 | [3] |

| Rat Hepatocyte Clearance | 51% of QH | [3] |

| Plasma Protein Binding (Mouse) | 93% | [3] |

| Plasma Protein Binding (Rat) | 95% | [3] |

Table 3: In Vivo Pharmacokinetics in Rodents

| Parameter | Mouse | Rat | Reference |

| Clearance (% QH) | 40 | 41 | [3] |

| Mean Residence Time (i.v.) | 0.4 h | 0.9 h | [3] |

| Volume of Distribution (Vss) | 0.9 L/kg | 1.5 L/kg | [3] |

| Oral Bioavailability (F) | 58% | 41% | [3] |

| Doses for PK studies were 0.4 mg/kg i.v. and 2 mg/kg p.o. |

Table 4: In Vivo Efficacy Models

| Model | Species | Dose | Effect | Reference |

| Ovalbumin (OVA) Challenge | Rat | 30 mg/kg b.i.d. | 90% reduction of BAL eosinophils | [2][3] |

| Collagen-Induced Arthritis | Rat | - | Full efficacy at 1400 nM trough plasma concentration | [6] |

| Arterial Thrombosis & Ischemic Stroke | Mouse | 100 mg/kg p.o. | Protection from thrombosis, reduced infarct size | [4][5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the evaluation of BI-1002494.

Biochemical SYK Kinase Assay

This assay determines the direct inhibitory effect of BI-1002494 on SYK enzyme activity.

-

Reagents : Recombinant human SYK enzyme, ATP, biotinylated peptide substrate, and a suitable kinase buffer.

-

Procedure : a. Prepare a dilution series of BI-1002494 in DMSO. b. In a 384-well plate, add the SYK enzyme, the peptide substrate, and the test compound (BI-1002494) or vehicle control. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Detect the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis : Calculate the percent inhibition for each concentration of BI-1002494 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Human Whole Blood Basophil Activation Assay (Flow Cytometry)

This cellular assay measures the functional consequence of SYK inhibition in a physiologically relevant matrix.

-

Blood Collection : Collect fresh human whole blood from healthy donors into heparinized tubes.

-

Compound Incubation : Aliquot the blood and pre-incubate with a dilution series of BI-1002494 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation : Add a stimulant, such as dinitrophenyl-bovine serum albumin (DNP-BSA) for IgE-sensitized basophils, to activate the cells.

-

Staining : After stimulation, stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD63 (a marker of degranulation) and CCR3 (to identify basophils).

-

Lysis and Fixation : Lyse the red blood cells and fix the remaining leukocytes.

-

Acquisition : Acquire the samples on a flow cytometer.

-

Data Analysis : Gate on the basophil population (CCR3+) and quantify the expression of CD63. Calculate the EC50 value for BI-1002494's inhibition of basophil activation.

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model assesses the efficacy of BI-1002494 in a B-cell-dependent autoimmune disease model.

-

Induction of Arthritis : Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail of susceptible rats (e.g., Lewis rats). A booster injection is typically given 7-10 days later.

-

Dosing : Begin oral administration of BI-1002494 or vehicle control on a prophylactic or therapeutic schedule (e.g., starting from the day of the booster injection).

-

Clinical Scoring : Monitor the animals daily for signs of arthritis. Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4). The sum of scores for all paws gives the total clinical score.

-

Terminal Readouts : At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., paws) for histological evaluation of joint inflammation and damage.

-

Data Analysis : Compare the clinical scores, body weight changes, and histological parameters between the vehicle-treated and BI-1002494-treated groups to determine efficacy.

Conclusion

BI-1002494 is a well-characterized, potent, and selective SYK inhibitor with demonstrated activity in a variety of in vitro and in vivo models. Its oral bioavailability and favorable pharmacokinetic profile in rodents make it an excellent tool for exploring the therapeutic potential of SYK inhibition in diseases driven by immune cell activation and thromboinflammation. The differential potency observed between basophils and B-cells highlights the importance of understanding the specific signaling contexts when developing targeted kinase inhibitors. The data presented here provides a solid foundation for further research and development efforts targeting the SYK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. researchgate.net [researchgate.net]

The Central Role of Spleen Tyrosine Kinase (SYK) in Immune Cell Signaling: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (SYK) is a 72 kDa non-receptor tyrosine kinase that serves as a critical intracellular signaling mediator in a multitude of immune cells.[1][2] Primarily expressed in hematopoietic cells, SYK plays a pivotal role in coupling activated immunoreceptors to downstream signaling cascades that orchestrate diverse cellular responses, from proliferation and differentiation to phagocytosis and inflammatory mediator release.[2][3][4] Its central position in both adaptive and innate immunity has made it a compelling therapeutic target for a range of autoimmune, inflammatory, and allergic diseases.[3][5] This guide provides a detailed technical overview of SYK's function, the signaling pathways it governs, quantitative data on its expression and inhibition, and the experimental protocols used to elucidate its role.

The Core Mechanism: ITAM-Based Activation

SYK's activation is classically initiated by its recruitment to receptors featuring Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[6][7][8] This canonical pathway is a cornerstone of signaling in numerous immune cells.

The Activation Sequence:

-

Receptor Engagement: Ligand binding (e.g., antigen to the B-cell receptor or IgG to an Fc receptor) leads to the clustering of receptors.

-

SRC Kinase Activity: This clustering brings the receptors into proximity with SRC-family kinases (like LYN, FYN, or HCK), which perform the initial phosphorylation of the tyrosine residues within the ITAMs.[6][7][8]

-

SYK Recruitment and Docking: The now dually phosphorylated ITAM serves as a high-affinity docking site for SYK. SYK possesses two tandem N-terminal SH2 (Src Homology 2) domains that bind to these phosphotyrosine motifs.[1]

-

Conformational Change and Activation: This binding event induces a conformational change in SYK, relieving its autoinhibited state. This allows for trans-autophosphorylation of key tyrosine residues in its activation loop (Tyr525/526 in humans), leading to its full catalytic activation.[2][9]

-

Downstream Signal Propagation: Once active, SYK phosphorylates a host of downstream adapter proteins and enzymes, triggering multiple signaling cascades.[4][10]

This fundamental mechanism is central to the function of B cells, mast cells, neutrophils, macrophages, and other immune cells.

References

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pax-db.org [pax-db.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular mechanism of the Syk activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

BI-1002494: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-1002494, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, for its application in immunology research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in immunological assays, and presents visual diagrams of relevant pathways and workflows.

Introduction to BI-1002494

BI-1002494 is a novel, orally active small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical cytoplasmic tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors (BCR).[3][4] By modulating these pathways, SYK is integral to the function of numerous immune cells such as mast cells, basophils, B-lymphocytes, and platelets.[2][5] The potent and selective inhibition of SYK by BI-1002494 makes it a valuable tool for investigating inflammatory and autoimmune processes and for preclinical assessment of SYK as a therapeutic target.[2][3]

Mechanism of Action: SYK Inhibition

BI-1002494 functions as an ATP-competitive inhibitor of the SYK enzyme.[6] SYK is activated upon the binding of ligands to immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This activation initiates a signaling cascade involving the phosphorylation of downstream effector molecules, leading to cellular responses such as degranulation, cytokine release, and proliferation. BI-1002494 blocks the kinase activity of SYK, thereby disrupting this signaling cascade and attenuating the inflammatory response.[3][4]

References

- 1. chondrex.com [chondrex.com]

- 2. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on the Effects of BI 1002494: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for BI 1002494, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information presented herein is compiled from publicly available resources and is intended to provide a comprehensive summary of the compound's in vitro and in vivo properties, mechanism of action, and key experimental findings.

Core Efficacy and Potency

BI 1002494 is an orally active inhibitor of spleen tyrosine kinase (SYK), a key mediator in signal transduction for multiple immunoreceptor tyrosine-based activation motif (ITAM)-dependent proinflammatory pathways.[1][2][3] The compound has demonstrated high potency in enzymatic and cellular assays, translating to efficacy in preclinical models of allergic inflammation and arthritis.[4]

In Vitro Activity

BI 1002494 exhibits sub-nanomolar potency against the SYK enzyme and effectively inhibits downstream cellular signaling in human whole blood assays.[1][2]

| Parameter | Value | Cell/System | Notes |

| SYK Enzymatic IC50 | 0.8 nM | Biochemical Assay | Potent inhibition of the target enzyme.[1][2] |

| CD63 Expression EC50 | 115 nM | Human Whole Blood (Basophils) | Inhibition of DNP/BSA-induced degranulation marker.[1][2] |

| CD69 Expression EC50 | 810 nM | Human Whole Blood (B-cells) | Inhibition of anti-IgD-induced B-cell activation marker.[1][2] |

| Mast Cell/Basophil Degranulation IC50 | 115 nM | Human Mast Cells/Basophils | Inhibition of high-affinity IgE receptor-mediated degranulation.[3][4] |

| B-cell Activation IC50 | 810 nM | Peripheral B-cells | Inhibition of B-cell receptor (BCR)-mediated activation.[4] |

| Rat Basophil Degranulation IC50 | 323 nM | Rat Basophils | Demonstrates a 3-fold decrease in potency compared to human basophils.[4] |

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of BI 1002494 in relevant disease models.

| Animal Model | Dosing | Key Finding |

| Rat Ovalbumin (OVA) Model | 30 mg/kg (b.i.d.) | 90% reduction of bronchoalveolar lavage (BAL) eosinophils.[1][2] |

| Rat Collagen-Induced Arthritis | - | Full efficacy achieved with a trough plasma concentration of 1400 nM.[4] |

| Mouse Arterial Thrombosis Model | - | Protected against arterial thrombus formation.[5] |

| Mouse Ischemic Stroke Model (tMCAO) | - | Smaller infarct sizes and improved neurological outcome.[5] |

Pharmacokinetics and Safety Profile

BI 1002494 displays suitable physicochemical and pharmacokinetic properties, supporting its use as an in vivo tool compound.[1][2]

In Vitro DMPK and Physicochemical Parameters

| Parameter | Value | System |

| logD @ pH 11 | 2.41 | - |

| Solubility @ pH 7.4 | 500 µg/mL | - |

| Caco-2 Permeability (A-B) @ pH 7.4 | 30 x 10-6 cm/s | Caco-2 cells |

| Caco-2 Efflux Ratio | 2.8 | Caco-2 cells |

| Rat Hepatocyte Clearance | 51% of QH | Rat Hepatocytes |

| Plasma Protein Binding (Mouse / Rat) | 93% / 95% | Mouse and Rat Plasma |

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

In Vivo DMPK Parameters

| Species | Clearance (% QH) | Mean Residence Time (i.v.) | Vss (L/kg) | Oral Bioavailability (F%) |

| Mouse | 40 | 0.4 h | 0.9 | 58% |

| Rat | 41 | 0.9 h | 1.5 | 41% |

i.v. dose: 0.4 mg/kg, p.o. dose: 2 mg/kg. Data sourced from Boehringer Ingelheim's opnMe portal.[1]

Safety and Selectivity

A 13-week toxicology study in mice showed no adverse events at doses up to 100 mg/kg (b.i.d.).[1][2] The Eurofins Safety Panel 44™ showed that at 10 µM, BI 1002494 caused over 50% inhibition of 3 out of 56 targets (M1, A1, A2A).[1] A structurally similar diastereoisomer, BI-2492, with a significantly higher SYK IC50 of 625 nM, is available as a negative control.[1]

Mechanism of Action and Signaling Pathway

BI 1002494 acts as a selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2][5] Upon ligand binding to these receptors, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and, upon activation, initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses such as degranulation, cytokine release, and proliferation. By inhibiting SYK, BI 1002494 effectively blocks these inflammatory pathways.

References

- 1. opnme.com [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of BI-1002494: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BI-1002494, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). The information presented herein is intended to equip researchers with the necessary data and methodologies to effectively utilize this chemical probe in their studies. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's characteristics and the methods used for its evaluation.

Introduction to BI-1002494

BI-1002494 is a small molecule inhibitor targeting Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1] Its role in mediating allergic and inflammatory responses has made SYK an attractive therapeutic target for a range of autoimmune and inflammatory diseases. BI-1002494 has been developed as a high-quality chemical probe to investigate SYK biology both in vitro and in vivo.

Quantitative Selectivity Data

The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target. The following tables summarize the quantitative data on the selectivity of BI-1002494 against its primary target, SYK, as well as its off-target profile across a broad panel of kinases and other safety-related targets.

Potency against Spleen Tyrosine Kinase (SYK)

| Target | IC50 (nM) | Assay Type | Reference |

| SYK | 0.8 | Biochemical Kinase Assay | [1] |

Kinase Selectivity Panel

Data from a kinase panel screen of BI-1002494 at a concentration of 1 µM against 239 kinases revealed that 23 kinases exhibited greater than 50% inhibition. While the specific IC50 values for these off-targets are not publicly available, this initial screen provides an overview of the compound's kinase selectivity.

Off-Target Liability Panel (Eurofins SafetyScreen44™)

To assess its broader off-target profile, BI-1002494 was screened against a panel of 56 non-kinase targets at a concentration of 10 µM. The results indicate a low potential for off-target effects at therapeutically relevant concentrations.

| Target | % Inhibition @ 10 µM |

| Muscarinic M1 Receptor (h) | 70% |

| Adenosine A1 Receptor (h) | 63% |

| Adenosine A2A Receptor (h) | 59% |

Data sourced from Boehringer Ingelheim's opnMe portal.[2]

Signaling Pathway

BI-1002494 exerts its effects by inhibiting the catalytic activity of SYK. The following diagram illustrates the canonical SYK signaling pathway downstream of the B-cell receptor (BCR) and highlights the point of inhibition by BI-1002494.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the selectivity and functional effects of BI-1002494 are provided below.

Radiometric Kinase Assay for SYK

This protocol describes a standard method for determining the in vitro potency of an inhibitor against SYK using a radiometric assay format.

Objective: To measure the IC50 value of BI-1002494 against SYK.

Materials:

-

Recombinant human SYK enzyme

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

BI-1002494 (serial dilutions)

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillant

Procedure:

-

Prepare a reaction mixture containing SYK enzyme and the peptide substrate in the kinase reaction buffer.

-

Add serial dilutions of BI-1002494 or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the SYK enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate, add scintillant, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of BI-1002494 and determine the IC50 value using a suitable curve-fitting software.

References

Methodological & Application

Application Notes and Protocols for BI1002494 In Vitro Basophil Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing BI1002494, a potent and selective spleen tyrosine kinase (SYK) inhibitor, in in vitro basophil activation assays.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating the effects of SYK inhibition on basophil function.

Introduction

BI1002494 is an orally active and selective inhibitor of spleen tyrosine kinase (SYK).[2][3] SYK is a critical component of the signaling cascade downstream of the high-affinity IgE receptor (FcεRI), which is central to basophil and mast cell activation.[4][5][6] Upon cross-linking of FcεRI by an allergen-IgE complex, SYK is activated, initiating a series of intracellular events that lead to degranulation and the release of pro-inflammatory mediators such as histamine and leukotrienes.[6][7] By inhibiting SYK, BI1002494 effectively blocks this signaling pathway, thereby preventing basophil activation and degranulation.[1][4] The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the expression of activation markers, such as CD63 and CD203c, on the surface of basophils following stimulation.[7][8][9] This assay serves as a valuable in vitro tool to assess the potency and efficacy of compounds like BI1002494 that target the IgE-mediated activation pathway.[6][7]

Data Presentation

The inhibitory activity of BI1002494 on basophil activation has been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of BI1002494 in Human Basophils

| Stimulation Agent | Subject Group | IC50 (nM) | Reference |

| anti-dinitrophenyl (DNP) IgE/DNP bovine serum albumin | Healthy | 497 | [8] |

| anti-dinitrophenyl (DNP) IgE/DNP bovine serum albumin | Asthmatics | 287 | [8] |

| anti-IgE | Healthy | 1080 | [8] |

| anti-IgE | Asthmatics | 683 | [8] |

| High-affinity IgE receptor-mediated degranulation | Not Specified | 115 | [1][2] |

Table 2: Comparative IC50 Values of BI1002494 in Different Species and Cell Types

| Cell Type | Species | Assay | IC50 (nM) | Reference |

| Basophils | Human | High-affinity IgE receptor-mediated degranulation | 115 | [1] |

| Basophils | Rat | High-affinity IgE receptor-mediated degranulation | 323 | [1] |

| B cells | Human | B-cell receptor-mediated activation | 810 | [1] |

Signaling Pathway

The following diagram illustrates the IgE-mediated signaling pathway in basophils and the point of intervention for BI1002494.

Experimental Protocols

This section provides a detailed protocol for a whole blood basophil activation test (BAT) to evaluate the inhibitory effect of BI1002494.

Materials

-

Freshly collected whole blood from healthy or asthmatic donors in heparin-containing tubes.

-

BI1002494 (and a vehicle control, e.g., DMSO).

-

Stimulation agents: anti-IgE antibody or anti-dinitrophenyl (DNP) IgE/DNP bovine serum albumin.

-

Staining antibodies: Anti-CD63-PE, Anti-CD203c-APC, Anti-CCR3-FITC (for basophil identification).

-

Lysis buffer.

-

Wash buffer (e.g., PBS with 2% FBS).

-

96-well V-bottom plates.

-

Flow cytometer.

Experimental Workflow

Detailed Procedure

-

Preparation of BI1002494 Dilutions:

-

Prepare a stock solution of BI1002494 in DMSO.

-

Perform serial dilutions of BI1002494 in appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

-

Pre-incubation with BI1002494:

-

Add 50 µL of whole blood to each well of a 96-well plate.

-

Add 50 µL of the BI1002494 dilutions (or vehicle control) to the respective wells.

-

Incubate for 15-30 minutes at 37°C in a humidified incubator.

-

-

Basophil Stimulation:

-

Prepare stimulation solutions of anti-IgE or anti-DNP/DNP-BSA at optimal concentrations.

-

Add 50 µL of the stimulation solution to the appropriate wells. Include a negative control (buffer only) and a positive control (stimulant without inhibitor).

-

Incubate for 15-30 minutes at 37°C.

-

-

Antibody Staining:

-

Add a cocktail of fluorescently labeled antibodies (e.g., Anti-CD63-PE, Anti-CD203c-APC, Anti-CCR3-FITC) to each well.

-

Incubate for 20 minutes at 4°C in the dark.

-

-

Red Blood Cell Lysis:

-

Add 1 mL of lysis buffer to each well.

-

Incubate for 10 minutes at room temperature in the dark.

-

-

Washing and Resuspension:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 200 µL of wash buffer.

-

Repeat the wash step.

-

Resuspend the final cell pellet in 200 µL of wash buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Acquire events on a flow cytometer.

-

Gate on the basophil population using forward and side scatter characteristics, followed by identification based on specific markers (e.g., CCR3+).

-

Quantify the percentage of activated basophils (CD63+ and/or CD203c+) within the basophil gate.

-

-

Data Analysis:

-

Calculate the percentage of basophil activation for each condition.

-

Normalize the data to the positive control (100% activation) and negative control (0% activation).

-

Generate a dose-response curve by plotting the percentage of inhibition against the log concentration of BI1002494.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Conclusion

The in vitro basophil activation test is a robust and reproducible assay for evaluating the pharmacological activity of SYK inhibitors like BI1002494.[8] The provided protocol offers a detailed framework for conducting these experiments. The quantitative data presented demonstrates the potent inhibitory effect of BI1002494 on IgE-mediated basophil activation. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of SYK inhibition in allergic and inflammatory diseases.

References

- 1. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BI1002494 (BI 1002494) | Syk inhibitor | Probechem Biochemicals [probechem.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. buhlmannlabs.ch [buhlmannlabs.ch]

- 7. buhlmannlabs.com [buhlmannlabs.com]

- 8. Basophil activation test: Assay precision and BI 1002494 SYK inhibition in healthy and mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI1002494 in In Vivo Thrombosis Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of BI1002494, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in preclinical in vivo models of thrombosis.[1][2][3] Details on the mechanism of action, recommended dosages, and protocols for key thrombosis models are presented to facilitate the evaluation of this compound's antithrombotic efficacy. BI1002494 has demonstrated significant protection against arterial thrombosis and ischemic stroke in murine models, offering a promising therapeutic strategy with a potentially favorable safety profile.[4][5]

Introduction

Thrombotic disorders, including myocardial infarction and ischemic stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis. The glycoprotein VI (GPVI) receptor on platelets plays a crucial role in initiating thrombus formation upon exposure to collagen at sites of vascular injury.[4][5] Spleen tyrosine kinase (Syk) is a critical downstream signaling mediator of GPVI.[4][5] Inhibition of Syk, therefore, represents a targeted approach to antiplatelet therapy. BI1002494 is a novel, orally bioavailable inhibitor of Syk that has been shown to effectively block GPVI-mediated platelet activation.[4][5] Preclinical studies have highlighted its potential to prevent occlusive thrombus formation without significantly impacting hemostasis, suggesting a reduced risk of bleeding complications compared to conventional antiplatelet agents.[4][5][6]

Mechanism of Action: GPVI-Syk Signaling Pathway